Tri(methyl-d3)-sulfoxonium Iodide

Description

Properties

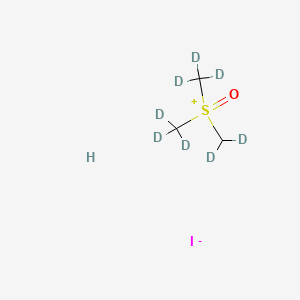

Molecular Formula |

C3H11IOS |

|---|---|

Molecular Weight |

231.15 g/mol |

InChI |

InChI=1S/C3H9OS.HI.H2/c1-5(2,3)4;;/h1-3H3;2*1H/q+1;;/p-1/i1D2,2D3,3D3;;1+1 |

InChI Key |

ZTOJWJQQBYDXBP-PSSUZPBCSA-M |

Isomeric SMILES |

[2HH].[2H]C([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Canonical SMILES |

[HH].C[S+](=O)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Classical Alkylation of Deuterated Dimethyl Sulfoxide with Methyl Iodide

The earliest and most straightforward method for preparing this compound involves the alkylation of deuterated dimethyl sulfoxide (DMSO-d6) with methyl iodide. This method is an isotopic variant of the classical synthesis of trimethylsulfoxonium iodide.

Sulfoxonium Metathesis Reaction for Efficient Trideuteromethylation Reagent Preparation

A more recent and innovative method involves a sulfoxonium metathesis reaction between trimethylsulfoxonium iodide (TMSOI) and DMSO-d6 to generate this compound efficiently.

Reaction Principle:

Heating a mixture of TMSOI and DMSO-d6 induces a metathesis reaction that exchanges the methyl groups, producing the deuterated sulfoxonium salt (TDMSOI) in high yield.

Oxidation of Trimethylsulfonium Salts to Trimethylsulfoxonium Salts

Though more relevant to non-deuterated analogs, oxidation methods provide alternative routes that could be adapted for deuterated compounds.

Method: Oxidation of trimethylsulfonium salts with ruthenium tetroxide (RuO4) in the presence of water or inert solvents produces trimethylsulfoxonium salts.

-

- Ruthenium tetroxide is generated in situ from ruthenium dioxide hydrate and a co-oxidant such as sodium periodate or sodium hypochlorite.

- Reaction proceeds at ambient temperature and mildly acidic pH (2–7).

- High conversion rates (>78%) to sulfoxonium salts are achieved with minimal side products.

- This method is safer and more efficient than direct alkylation with methyl iodide under pressure.

Potential for Deuterated Versions:

- Starting from tri(methyl-d3)-sulfonium salts, this oxidation could yield this compound, though specific literature on this adaptation is limited.

Use of Scavengers in Alkylation with Methyl Halides

In the preparation of trimethylsulfoxonium bromide (closely related to the iodide), the addition of scavengers such as trimethyl orthoformate improves yield and safety.

Process: Reaction of dimethyl sulfoxide with methyl bromide in the presence of scavengers like trimethyl orthoformate at elevated temperatures (~65 °C) for extended periods (~55 hours) yields sulfoxonium salts in ~80% yield.

Relevance: Though primarily for bromide, similar strategies might be applicable for iodide synthesis to improve reaction control and reduce side reactions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The sulfoxonium metathesis reaction represents a significant advancement, enabling efficient and direct preparation of this compound without the need for expensive or hazardous methyl iodide in large quantities.

Ruthenium tetroxide oxidation is a powerful catalytic method for converting sulfonium salts to sulfoxonium salts with high selectivity and yield, with potential for adaptation to deuterated analogs.

The classical alkylation method remains a standard but is limited by slow kinetics and the need for prolonged heating and careful handling of methyl iodide.

Use of scavengers in alkylation reactions improves yields and safety but is more commonly applied for bromide salts; analogous approaches for iodide salts could be explored.

The isotopic purity of this compound prepared via metathesis exceeds 87% deuterium incorporation, suitable for high-precision synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Tri(methyl-d3)-sulfoxonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form sulfides.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfoxonium compounds depending on the nucleophile used.

Scientific Research Applications

Tri(methyl-d3)-sulfoxonium iodide is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.

Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tri(methyl-d3)-sulfoxonium iodide exerts its effects is primarily through its interactions with other molecules in chemical reactions. The deuterium atoms in the compound provide a unique isotopic signature that can be detected using NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylsulfoxonium Iodide (TMSOI)

- Structure: Non-deuterated analog (CH₃ groups instead of CD₃) .

- Molecular weight : 220.07 g/mol .

- Reactivity: Widely used in Corey-Chaykovsky reactions (cyclopropanation, epoxidation) and C–H methylation of N-heterocycles . Forms carbene intermediates for X–H (X = C, N, S) insertion reactions under metal or organocatalytic conditions .

- Key differences :

Data Table 1: Structural and Functional Comparison

| Property | TDMSOI | TMSOI |

|---|---|---|

| Molecular Formula | C₃D₉IOS | C₃H₉IOS |

| Molecular Weight (g/mol) | 229.13 | 220.07 |

| pKa in DMSO | ~15–18 (estimated) | 15–18 |

| Primary Use | Isotopic labeling | Methylation/ylide reactions |

Trimethylsulfonium Iodide

Dimethyl Sulfoxide (DMSO)

Reactivity in Methylation Reactions

- TDMSOI vs. TMSOI: Both generate methyl carbenes via base-mediated decomposition. However, TDMSOI’s deuterated methyl groups introduce kinetic isotope effects (KIE), slowing reaction rates slightly . Example: In aqueous C(sp²)–H methylation of pyrazinones, TMSOI achieves 91% yield with KOH, while TDMSOI requires optimized conditions for similar efficiency .

TDMSOI vs. CD₃I :

Research Advancements and Challenges

- Enantioselective Applications: TMSOI has been used in iridium-catalyzed N–H insertions for pharmaceuticals (e.g., MK-7655, MK-7246) .

- TDMSOI’s synthesis requires excess d₆-DMSO, complicating large-scale production .

Q & A

Q. How is Tri(methyl-d3)-sulfoxonium iodide synthesized, and what factors influence deuteration efficiency?

Methodological Answer: this compound (TDMSOI) is synthesized via a sulfoxonium metathesis reaction between trimethyl sulfoxonium iodide (TMSOI) and deuterated dimethyl sulfoxide (DMSO-d₆). The process involves:

Thermal decomposition of TMSOI to generate methyl iodide (CH₃I) and DMSO.

Reaction of CH₃I with DMSO-d₆ to form mixed sulfoxonium intermediates.

Isotopic exchange via repeated decomposition and recombination steps to yield TDMSOI and CD₃I.

Final combination of CD₃I with DMSO-d₆ to produce TDMSOI.

Q. Key factors for deuteration efficiency :

Q. What are the key considerations for experimental design when using this compound in trideuteromethylation reactions?

Methodological Answer:

- Base selection : Sodium hydroxide (NaOH) or potassium tert-butoxide (tBuOK) are commonly used to deprotonate substrates (e.g., phenols, enolizable methylene groups) for nucleophilic attack on TDMSOI .

- Stoichiometry : A 1:1–1:2 molar ratio of TDMSOI to substrate ensures complete trideuteromethylation .

- Workup : Aqueous extraction followed by chromatography minimizes isotopic dilution.

Q. Example Data :

| Reagent/Base | Conversion of Substrate (%) |

|---|---|

| TDMSOI/NaOH | 78.8 |

| Dimethyl sulfate/NaOH | 9.0 |

| Methyl iodide/NaOH | 33.0 |

| Table adapted from lacosamide synthesis optimization studies . |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the M06-2X/6-31+G/IEFPCM level in DMSO solvent can model:

- Barrier heights : The activation energy for methyl iodide reacting with DMSO is 89.3 kJ mol⁻¹, explaining delayed sulfoxonium formation .

- Pathway selectivity : For phenolate reactions, SNAr (nucleophilic aromatic substitution) dominates over SN2 (barrier: 77.7 vs. 116.5 kJ mol⁻¹) in electron-deficient systems .

- Isotopic scrambling : Simulated H/D exchange positions align with experimental NMR data .

Application : Use DFT to predict substituent effects (e.g., electron-donating groups raise SN2 barriers, favoring SNAr) .

Q. What strategies mitigate isotopic scrambling during trideuteromethylation with this compound?

Methodological Answer:

- Short reaction times : Limit exposure to protic solvents or acidic conditions that promote H/D exchange .

- Low-temperature protocols : Conduct reactions at 0–25°C to reduce kinetic scrambling .

- Base optimization : Use non-nucleophilic bases (e.g., tBuOK) to avoid proton transfer during ylide formation .

Mechanistic Insight : Scrambling occurs via reversible sulfoxonium metathesis; isotopic purity improves with excess DMSO-d₆ .

Q. How do steric and electronic factors influence the regioselectivity of trideuteromethylation reactions?

Methodological Answer:

- Steric effects : Bulky substrates (e.g., ortho-substituted aromatics) favor SNAr over SN2 due to hindered backside attack .

- Electronic effects : Electron-withdrawing groups (e.g., –CHO) lower SNAr barriers (ΔG‡ = 77.7 kJ mol⁻¹ vs. SN2 ΔG‡ = 116.5 kJ mol⁻¹) .

- Substrate activation : Acidic protons (pKa < 15) in phenols or methylene groups enhance reactivity with TDMSOI .

Q. What are the comparative advantages of this compound over traditional deuterium sources in C–H activation studies?

Methodological Answer:

Q. How can reaction conditions be optimized for cyclopropanation using this compound?

Methodological Answer:

Q. What analytical techniques validate the isotopic purity of this compound and its derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.